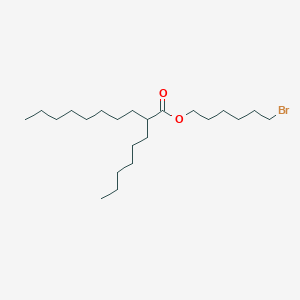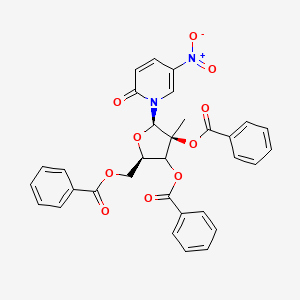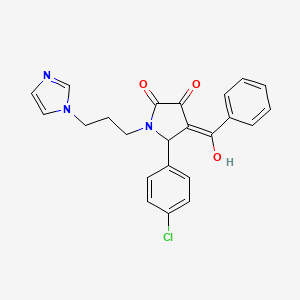
RXFP1 receptor agonist-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RXFP1 receptor agonist-7 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). RXFP1 is a G protein-coupled receptor (GPCR) that plays a crucial role in reproductive and cardiovascular physiology. It is the receptor for relaxin-2, a hormone involved in various physiological processes, including pregnancy, cardiovascular function, and tissue remodeling .
Méthodes De Préparation
The synthesis of RXFP1 receptor agonist-7 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
RXFP1 receptor agonist-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Applications De Recherche Scientifique
RXFP1 receptor agonist-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the structure and function of GPCRs. In biology, it helps in understanding the physiological roles of relaxin-2 and RXFP1. In medicine, this compound is being investigated for its potential therapeutic applications in conditions such as heart failure, fibrosis, and reproductive disorders. In industry, it is used in the development of new drugs targeting RXFP1 .
Mécanisme D'action
The mechanism of action of RXFP1 receptor agonist-7 involves binding to the RXFP1 receptor and activating its signaling pathways. RXFP1 is a multi-domain GPCR with an ectodomain consisting of an LDLa module and leucine-rich repeats. The binding of this compound to the receptor induces a conformational change, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins and the subsequent modulation of intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
RXFP1 receptor agonist-7 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the RXFP1 receptor. Similar compounds include other RXFP1 agonists and modulators, such as relaxin-2 and synthetic analogs. These compounds also target the RXFP1 receptor but may differ in their binding properties, efficacy, and pharmacokinetic profiles .
Propriétés
Formule moléculaire |
C40H32F5N3O7 |
|---|---|
Poids moléculaire |
761.7 g/mol |
Nom IUPAC |
2-[4-fluoro-3-[3-[[3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]naphthalen-2-yl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(oxane-4-carbonylamino)acetic acid |
InChI |
InChI=1S/C40H32F5N3O7/c1-54-34-11-7-24(27-18-25(6-9-31(27)41)35(39(52)53)48-36(49)21-12-14-55-15-13-21)17-29(34)38(51)47-33-19-23-5-3-2-4-22(23)16-28(33)37(50)46-26-8-10-32(42)30(20-26)40(43,44)45/h2-11,16-21,35H,12-15H2,1H3,(H,46,50)(H,47,51)(H,48,49)(H,52,53) |
Clé InChI |
CRTHYVIGSLWSRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)NC(=O)C3CCOCC3)F)C(=O)NC4=CC5=CC=CC=C5C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B15139799.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)


![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)
![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)

![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)



